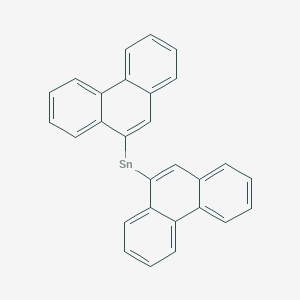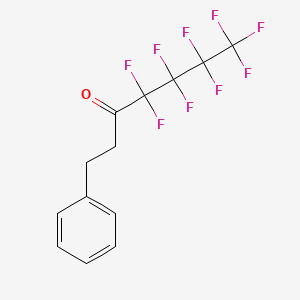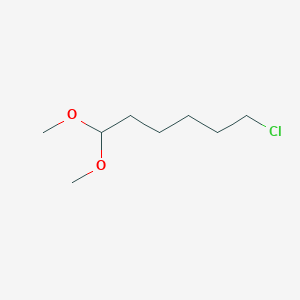
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid typically involves the reaction of imidazolidinone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different imidazolidinone derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can produce various substituted imidazolidinone derivatives .
Scientific Research Applications
(5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Similar Compounds:
Phosphonic acid: A simpler analog with similar functional groups but lacking the imidazolidinone ring.
Aminophosphonic acids: Compounds with an amino group attached to the phosphonic acid moiety.
Organophosphonic acids: A broader class of compounds containing organic groups attached to the phosphonic acid.
Uniqueness: this compound is unique due to the presence of both the imidazolidinone ring and the phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
| 90730-10-2 | |
Molecular Formula |
C3H7N2O5P |
Molecular Weight |
182.07 g/mol |
IUPAC Name |
(5-hydroxy-2-oxoimidazolidin-4-yl)phosphonic acid |
InChI |
InChI=1S/C3H7N2O5P/c6-1-2(11(8,9)10)5-3(7)4-1/h1-2,6H,(H2,4,5,7)(H2,8,9,10) |
InChI Key |
AANGKRBVSJYRML-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)N1)P(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)


